
N-(2-phenoxyphenyl)-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyphenyl)-2-phenylpropanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil is an organic compound that belongs to the family of phenylpyrazoles. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. Fipronil is known for its high efficacy against a wide range of pests, including fleas, ticks, cockroaches, and ants.
Mecanismo De Acción
N-(2-phenoxyphenyl)-2-phenylpropanamide works by targeting the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. GABA is a neurotransmitter that inhibits the activity of neurons. N-(2-phenoxyphenyl)-2-phenylpropanamide binds to the GABA receptor and blocks the flow of chloride ions, which leads to hyperexcitation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-2-phenylpropanamide has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators. N-(2-phenoxyphenyl)-2-phenylpropanamide can also accumulate in the environment and has been detected in soil, water, and food. N-(2-phenoxyphenyl)-2-phenylpropanamide has been shown to have a negative impact on non-target organisms, including beneficial insects, such as bees and butterflies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenoxyphenyl)-2-phenylpropanamide is widely used in laboratory experiments to study the effects of insecticides on insects and other organisms. It is effective against a wide range of pests, making it a versatile tool for researchers. However, the use of N-(2-phenoxyphenyl)-2-phenylpropanamide in laboratory experiments can have limitations, such as the potential for non-target effects and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(2-phenoxyphenyl)-2-phenylpropanamide. One area of research is the development of new insecticides that are more targeted and have fewer non-target effects. Another area of research is the study of the environmental fate and transport of N-(2-phenoxyphenyl)-2-phenylpropanamide, including its potential impact on soil and water quality. Additionally, the potential use of N-(2-phenoxyphenyl)-2-phenylpropanamide in the treatment of parasitic diseases and cancer warrants further investigation.
Conclusion:
In conclusion, N-(2-phenoxyphenyl)-2-phenylpropanamide is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. It works by disrupting the nervous system of insects, leading to paralysis and death. N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties and has potential applications in the treatment of parasitic diseases and cancer. However, the use of N-(2-phenoxyphenyl)-2-phenylpropanamide can have limitations, such as the potential for non-target effects and the need for careful handling and disposal. Further research is needed to better understand the environmental impact and potential applications of N-(2-phenoxyphenyl)-2-phenylpropanamide.
Métodos De Síntesis
The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide involves the reaction of 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)pyrazole-4-carboxamide with 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanal in the presence of a base. The reaction results in the formation of N-(2-phenoxyphenyl)-2-phenylpropanamide. The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide is a multistep process that requires careful handling of the reactants and the use of specialized equipment.
Aplicaciones Científicas De Investigación
N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties. It has been used to control pests in agriculture, forestry, and veterinary medicine. N-(2-phenoxyphenyl)-2-phenylpropanamide is effective against a wide range of pests, including fleas, ticks, cockroaches, and ants. It works by disrupting the nervous system of insects, leading to paralysis and death. N-(2-phenoxyphenyl)-2-phenylpropanamide has also been shown to have acaricidal and repellent properties. In addition to its insecticidal properties, N-(2-phenoxyphenyl)-2-phenylpropanamide has been studied for its potential use in the treatment of parasitic diseases and cancer.
Propiedades
Nombre del producto |
N-(2-phenoxyphenyl)-2-phenylpropanamide |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(2-phenoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C21H19NO2/c1-16(17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |
Clave InChI |
QVSRLQGACTXBHY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)
![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)
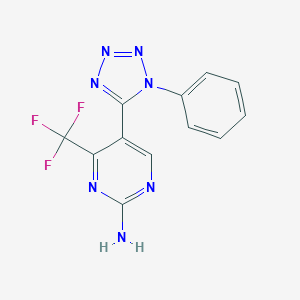
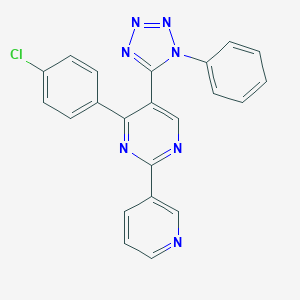
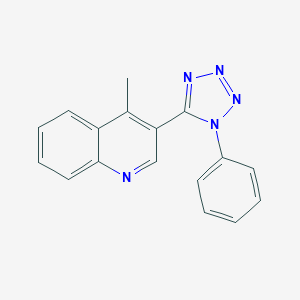
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)
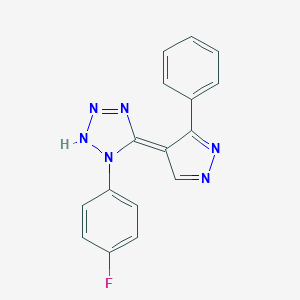
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)

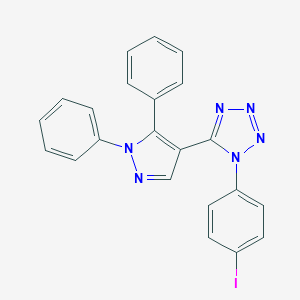
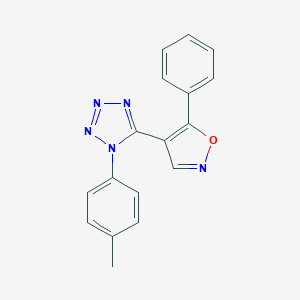
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)